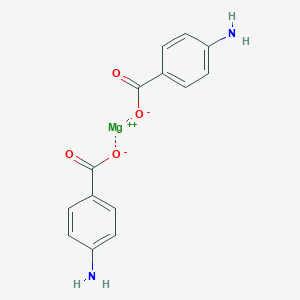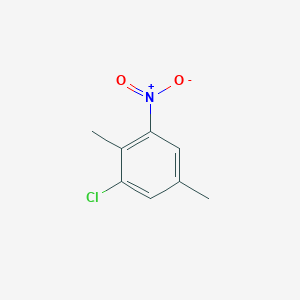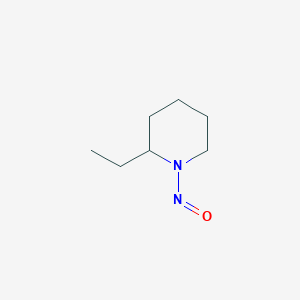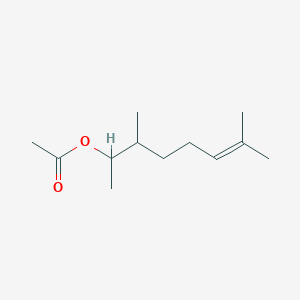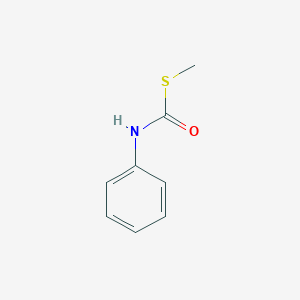
S-Methyl thiocarbanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Methyl thiocarbanilate (SMTC) is a chemical compound used in scientific research as a tool to study the function of certain enzymes and receptors in the body. It is a potent inhibitor of acetylcholinesterase (AChE) and has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
作用机制
S-Methyl thiocarbanilate is a potent inhibitor of AChE, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, S-Methyl thiocarbanilate increases the levels of ACh in the brain, which can improve cognitive function and memory. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin.
生化和生理效应
S-Methyl thiocarbanilate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin. Additionally, S-Methyl thiocarbanilate has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using S-Methyl thiocarbanilate in lab experiments is its potency as an AChE inhibitor. This allows researchers to study the effects of AChE inhibition on various physiological processes. However, one limitation of using S-Methyl thiocarbanilate is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of animals used in lab experiments.
未来方向
There are several future directions for research on S-Methyl thiocarbanilate. One area of focus is the development of more selective AChE inhibitors with fewer side effects. Additionally, research is needed to determine the optimal dosing and administration of S-Methyl thiocarbanilate for therapeutic applications in humans. Finally, research is needed to determine the potential applications of S-Methyl thiocarbanilate in the treatment of other neurological disorders, such as Parkinson's disease.
合成方法
S-Methyl thiocarbanilate can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylthio-1,3,4-thiadiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with methylamine. The final product is purified through recrystallization.
科学研究应用
S-Methyl thiocarbanilate is primarily used as a research tool to study the function of AChE and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. S-Methyl thiocarbanilate is also used in the study of the cholinergic system and its interaction with other neurotransmitters.
属性
CAS 编号 |
13509-38-1 |
|---|---|
产品名称 |
S-Methyl thiocarbanilate |
分子式 |
C8H9NOS |
分子量 |
167.23 g/mol |
IUPAC 名称 |
S-methyl N-phenylcarbamothioate |
InChI |
InChI=1S/C8H9NOS/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI 键 |
PUIULWGWXRSXTC-UHFFFAOYSA-N |
SMILES |
CSC(=O)NC1=CC=CC=C1 |
规范 SMILES |
CSC(=O)NC1=CC=CC=C1 |
其他 CAS 编号 |
13509-38-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



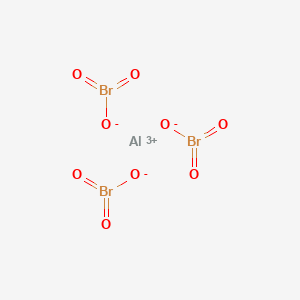
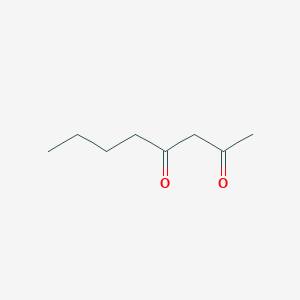
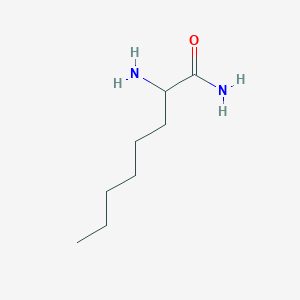
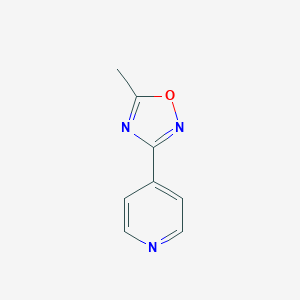
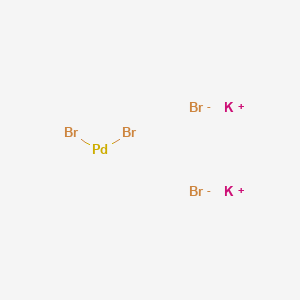
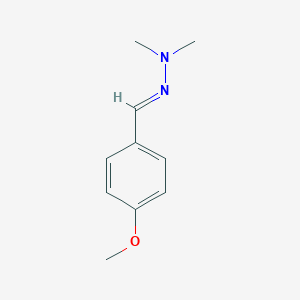
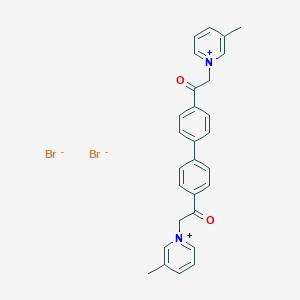
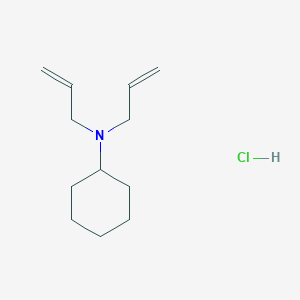
![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
